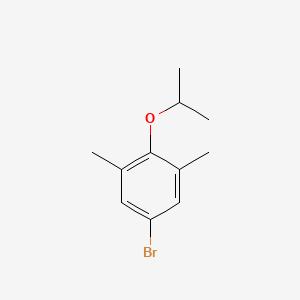

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Übersicht

Beschreibung

5-Bromo-2-isopropoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1,3-dimethylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.

Major Products:

Substitution: Formation of 2-isopropoxy-1,3-dimethylbenzene derivatives.

Oxidation: Formation of 5-bromo-2-isopropoxybenzaldehyde or 5-bromo-2-isopropoxybenzoic acid.

Reduction: Formation of 2-isopropoxy-1,3-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-isopropoxy-1,3-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties for specific applications .

Biological Research

In biological studies, this compound can be used to investigate the effects of brominated aromatic compounds on living organisms. Its derivatives may exhibit pharmacological activities that could lead to the development of new therapeutic agents. Researchers are particularly interested in how the bromine atom influences biological interactions and mechanisms within molecular pathways .

Medicinal Chemistry

The pharmacological potential of this compound is significant, especially in drug discovery. The compound's structure allows for modifications that can enhance its biological activity against various targets, including receptors and enzymes involved in disease processes. Preliminary studies suggest that derivatives of this compound may have beneficial effects in treating certain conditions .

Industrial Applications

In the industrial sector, this compound is used in the production of advanced materials such as polymers and resins. Its unique structure imparts desirable characteristics like enhanced thermal stability and chemical resistance to final products. The compound's application in material science highlights its versatility beyond traditional organic synthesis .

Case Study 1: Synthesis of Brominated Derivatives

A study demonstrated that this compound could be effectively brominated further to create more complex derivatives with enhanced biological activity against specific targets. The research focused on optimizing reaction conditions to maximize yield while maintaining selectivity for desired products.

Case Study 2: Pharmacological Evaluation

Another investigation evaluated the pharmacological properties of derivatives derived from this compound. The results indicated promising activity against certain cancer cell lines, suggesting potential applications in oncology therapeutics.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the isopropoxy group can undergo oxidation or reduction.

In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom’s presence can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on the compound’s interaction with specific molecular pathways are necessary to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1,3-dimethylbenzene: Similar structure but lacks the isopropoxy group.

1-Bromo-2,3-dimethylbenzene: Similar structure but with different substitution pattern.

5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with additional chlorine atoms.

Uniqueness: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in various chemical reactions.

Biologische Aktivität

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (C11H15BrO) is an organic compound that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 5-position of the benzene ring.

- An isopropoxy group at the 2-position.

- Two methyl groups at the 1 and 3 positions.

These substituents contribute to its reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis and has potential applications in drug development due to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Interaction : This compound can interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Its bromine atom allows for electrophilic aromatic substitution reactions, potentially leading to enzyme inhibition or modification .

- Cell Signaling Modulation : The compound may influence key signaling pathways, such as the MAPK/ERK pathway, by altering kinase activity. This can result in changes in gene expression and cellular responses .

- Toxicological Implications : As a brominated aromatic compound, it may exhibit toxic effects similar to other brominated compounds. Studies suggest that brominated compounds can induce oxidative stress and DNA damage through reactive oxygen species (ROS) generation .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Modification of Enzymes : The compound can form stable adducts with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.

- Alteration of Gene Expression : By interacting with transcription factors or signaling molecules, it may induce changes in gene transcription.

- Metabolic Pathway Involvement : It participates in metabolic pathways primarily through interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular metabolism .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into potential activities of this compound:

Table 1: Summary of Relevant Studies

| Study | Findings |

|---|---|

| McHale et al. (2012) | Investigated metabolism of benzene derivatives; found that similar compounds can lead to oxidative damage in bone marrow cells due to ROS generation. |

| Carrieri et al. (2018) | Discussed genetic polymorphisms affecting susceptibility to benzene toxicity; suggests similar mechanisms may apply to brominated compounds. |

| Tuo et al. (1996) | Highlighted oxidative stress as a key factor in the toxicity of aromatic compounds; relevant for understanding potential impacts of this compound. |

Eigenschaften

IUPAC Name |

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBRXPQSWOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.